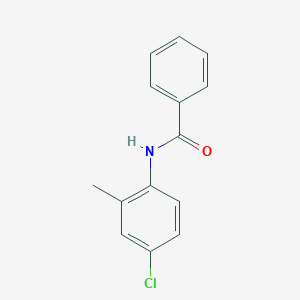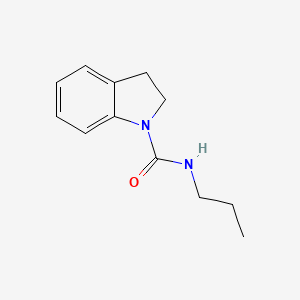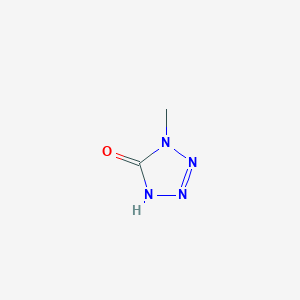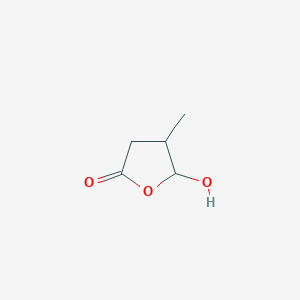
1-Chloro-7-methylnaphthalene
Übersicht
Beschreibung
1-Chloro-7-methylnaphthalene is an aromatic compound with the molecular formula C11H9Cl It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methyl group at the seventh position on the naphthalene ring
Wirkmechanismus
Mode of Action
The mode of action of 1-Chloro-7-methylnaphthalene is not well-studied. As a naphthalene derivative, it may interact with its targets in a similar manner to naphthalene. Naphthalene and its derivatives are known to intercalate into DNA, disrupting its structure and function . .
Biochemical Pathways
Some studies suggest that naphthalene and its derivatives can affect various biochemical pathways, including those involved in DNA synthesis and repair . .
Pharmacokinetics
According to one source, this compound has low gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also reported to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
Given its structural similarity to naphthalene, it may cause similar effects, such as DNA damage and disruption of cellular functions . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect its solubility and stability . .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-Chloro-7-methylnaphthalene are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The chlorine atom and the methyl group on the naphthalene ring could potentially form interactions with biomolecules, influencing biochemical reactions .
Cellular Effects
It is known that PAHs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Transport and Distribution
It is possible that it may interact with transporters or binding proteins, influencing its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-7-methylnaphthalene can be synthesized through several methods. One common method involves the chlorination of 7-methylnaphthalene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the reaction of 7-methylnaphthalene with sulfuryl chloride (SO2Cl2) in the presence of a radical initiator like benzoyl peroxide. This method also ensures selective chlorination at the first position of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using chlorine gas and appropriate catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product. The process may also include purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-7-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-). These reactions typically occur under basic conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: The compound can undergo reduction reactions where the chlorine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 7-Methylnaphthalene derivatives with various functional groups replacing the chlorine atom.
Oxidation: 1-Chloro-7-methyl-2-naphthoic acid.
Reduction: 7-Methylnaphthalene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-7-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloronaphthalene: Similar structure but lacks the methyl group at the seventh position.
2-Chloronaphthalene: Chlorine atom is at the second position instead of the first.
1-Methylnaphthalene: Lacks the chlorine atom, only has a methyl group at the first position.
Uniqueness
1-Chloro-7-methylnaphthalene is unique due to the presence of both a chlorine atom and a methyl group on the naphthalene ring. This dual substitution imparts distinct chemical properties, making it useful in specific synthetic applications and research studies.
Eigenschaften
IUPAC Name |
1-chloro-7-methylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSMMRNNCGXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609549 | |
| Record name | 1-Chloro-7-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71778-30-8 | |
| Record name | 1-Chloro-7-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl N-[(4-fluorophenyl)methyl]carbamodithioate](/img/structure/B3060647.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride](/img/structure/B3060649.png)

![1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]-](/img/structure/B3060653.png)





![2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B3060659.png)


